BMS-795311

説明

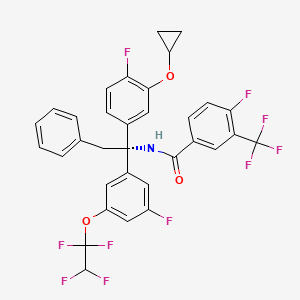

Structure

3D Structure

特性

IUPAC Name |

N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJMOTPQBCKENW-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H23F10NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Potency and IC50 of BMS-795311: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and IC50 of BMS-795311, a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). The information is compiled to assist researchers and professionals in drug development in understanding the activity of this compound.

Quantitative In Vitro Potency Data

The in vitro potency of this compound has been determined using biochemical and plasma-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Target | IC50 Value |

| Scintillation Proximity Assay (SPA) | CETP | 4 nM |

| Human Whole Plasma Assay (hWPA) | CETP | 0.22 µM |

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides. By inhibiting CETP, this compound effectively raises HDL cholesterol levels and reduces LDL cholesterol levels, a mechanism of significant interest in the context of cardiovascular disease.

Experimental Protocols

The following sections detail the general methodologies for the key in vitro assays used to determine the potency of this compound. It is important to note that the specific, detailed protocols from the primary publication could not be obtained. The following are representative protocols based on established methods for these assay types.

Scintillation Proximity Assay (SPA) for CETP Inhibition

This assay quantifies the transfer of radiolabeled cholesteryl esters from a donor particle to an acceptor particle, a process facilitated by CETP. The inhibition of this transfer by a compound is measured by a decrease in the scintillation signal.

Materials:

-

Recombinant human CETP

-

Donor particles (e.g., reconstituted HDL containing a radiolabeled cholesteryl ester, such as [³H]cholesteryl oleate)

-

Acceptor particles (e.g., reconstituted LDL or VLDL)

-

SPA beads (e.g., streptavidin-coated, if using biotinylated acceptor particles)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing BSA)

-

This compound and other test compounds

-

96-well or 384-well microplates

-

Scintillation counter

General Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, recombinant human CETP, and the test compound dilutions.

-

Initiate the reaction by adding the donor and acceptor particles.

-

If using a capture-based SPA, add the SPA beads that will bind to the acceptor particles.

-

Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours) to allow for the transfer of the radiolabeled cholesteryl ester.

-

Following incubation, measure the scintillation counts using a microplate scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Plasma Assay (hWPA) for CETP Inhibition

This assay measures the activity of endogenous CETP in human plasma. It provides a more physiologically relevant assessment of a compound's inhibitory potential in a complex biological matrix.

Materials:

-

Fresh or frozen human plasma pool

-

Radiolabeled donor lipoproteins (e.g., [³H]cholesteryl oleate-labeled HDL)

-

Precipitating agent (e.g., heparin/manganese chloride or phosphotungstic acid/magnesium chloride) to separate HDL from apoB-containing lipoproteins (VLDL and LDL)

-

This compound and other test compounds

-

Microcentrifuge tubes or 96-well plates

-

Scintillation fluid and vials

-

Liquid scintillation counter

General Procedure:

-

Prepare serial dilutions of this compound.

-

Thaw the human plasma pool and pre-incubate with the test compound dilutions for a specific period (e.g., 15-30 minutes) at 37°C.

-

Add the radiolabeled donor lipoproteins to the plasma-compound mixture to initiate the CETP-mediated transfer.

-

Incubate the mixture at 37°C for a defined time (e.g., 4 hours).

-

Stop the reaction by placing the samples on ice.

-

Add the precipitating agent to pellet the apoB-containing lipoproteins (which have now accepted the radiolabel).

-

Centrifuge the samples to separate the supernatant (containing HDL) from the pellet (containing VLDL and LDL).

-

Measure the radioactivity in an aliquot of the supernatant (or the resuspended pellet) by liquid scintillation counting.

-

The percentage of inhibition is calculated by comparing the transfer of radioactivity in the presence of the compound to the control (plasma with vehicle).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

An In-Depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of BMS-795311

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-795311 is a potent and orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details the experimental methodologies typically employed in such studies, and visualizes the underlying biological pathways and experimental workflows. While specific quantitative oral bioavailability and human pharmacokinetic data for this compound are not publicly available, this document synthesizes the existing preclinical information and provides a framework for understanding its pharmacokinetic profile.

Introduction to this compound and CETP Inhibition

This compound is a triphenylethanamine derivative designed to inhibit CETP. The primary mechanism of action of CETP inhibitors is to block the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)). This inhibition leads to an increase in HDL cholesterol ("good cholesterol") levels and a decrease in LDL cholesterol ("bad cholesterol") levels, a profile that is theoretically anti-atherosclerotic.

Mechanism of Action: CETP Inhibition

The inhibition of CETP by molecules like this compound directly impacts the reverse cholesterol transport (RCT) pathway. In this pathway, excess cholesterol from peripheral tissues is transported back to the liver for excretion. By preventing the transfer of cholesteryl esters from HDL, CETP inhibitors promote the maturation of HDL particles and are thought to enhance the overall efficiency of RCT.

Preclinical Pharmacokinetics of this compound

Detailed quantitative data on the oral bioavailability of this compound is not available in the public domain. However, preclinical studies in various animal models have been conducted to characterize its pharmacokinetic profile following both intravenous and oral administration. The following table summarizes the available qualitative and semi-quantitative data.

Table 1: Summary of Preclinical Pharmacokinetic Profile of this compound

| Parameter | Species | Route of Administration | Observation |

| CETP Inhibition | hCETP/apoB-100 Transgenic Mice | Oral | Dose-dependent inhibition of plasma CE transfer activity. |

| HDL-C Levels | hCETP/apoB-100 Transgenic Mice | Oral | Dose-dependent increase in HDL-cholesterol content. |

| Pharmacokinetics | Mice, Rats, Monkeys, Dogs | Intravenous | Characterized by low to moderate plasma clearance and moderate volumes of distribution. |

Note: Specific quantitative values for oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), plasma clearance (CL), and volume of distribution (Vd) for this compound are not publicly available.

Experimental Protocols

The following sections describe the general methodologies used in preclinical studies to assess the pharmacokinetics and efficacy of CETP inhibitors like this compound.

In Vivo CETP Inhibition Assay

This assay is crucial for determining the potency and duration of action of a CETP inhibitor in a living organism.

-

Animal Model: Human CETP and apolipoprotein B-100 (hCETP/apoB-100) dual transgenic mice are commonly used. These mice express human CETP, making them a relevant model for studying the effects of CETP inhibitors.

-

Procedure:

-

Animals are administered this compound orally at various dose levels.

-

Blood samples are collected at predetermined time points post-dosing.

-

Plasma is isolated from the blood samples.

-

An exogenous radiolabeled cholesteryl ester donor lipoprotein and an acceptor lipoprotein are added to the plasma.

-

The mixture is incubated to allow for CETP-mediated transfer of the radiolabeled cholesteryl ester.

-

The donor and acceptor lipoproteins are then separated (e.g., by precipitation).

-

The amount of radioactivity in the acceptor lipoprotein fraction is measured to determine the CETP activity.

-

The percentage inhibition of CETP activity is calculated by comparing the activity in treated animals to that in vehicle-treated control animals.

-

Preclinical Pharmacokinetic Studies

These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

-

Animal Models: Typically conducted in multiple species, such as mice, rats, and dogs, to assess inter-species variability.

-

Intravenous (IV) Administration:

-

This compound is administered as a single bolus injection or infusion into a vein.

-

Serial blood samples are collected over time.

-

Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) are calculated.

-

-

Oral (PO) Administration:

-

This compound is administered via oral gavage.

-

Serial blood samples are collected over time.

-

Plasma concentrations of this compound are determined.

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC) are determined.

-

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC obtained after oral administration to the AUC obtained after intravenous administration, adjusted for the dose: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Visualizations

Signaling Pathway of CETP Inhibition

The following diagram illustrates the role of CETP in lipid metabolism and the impact of its inhibition.

Caption: CETP Inhibition Pathway.

Experimental Workflow for Preclinical Pharmacokinetic Study

This diagram outlines the typical steps involved in a preclinical study to determine the oral bioavailability of a compound.

Caption: Preclinical Oral Bioavailability Workflow.

Conclusion

This compound is a potent, orally active inhibitor of CETP with a preclinical pharmacokinetic profile characterized by low to moderate clearance. While specific quantitative data on its oral bioavailability and human pharmacokinetics remain limited in the public domain, the established experimental protocols for assessing CETP inhibitors provide a clear path for its continued development and characterization. The visualization of the CETP inhibition pathway and the experimental workflows offers a foundational understanding for researchers and drug development professionals in the field of cardiovascular therapeutics. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of this promising compound.

Preclinical Profile of BMS-795311: A Potent CETP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-795311 is a potent, orally bioavailable small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP). This document provides a comprehensive overview of the preclinical research findings for this compound, summarizing its in vitro potency, in vivo efficacy, and pharmacokinetic profile across multiple species. The data presented herein supports its mechanism of action and establishes a foundation for its potential therapeutic application in modulating lipid profiles.

Introduction

Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL), in exchange for triglycerides. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL-cholesterol (HDL-C) levels, which is often referred to as "good cholesterol," and potentially reducing the risk of cardiovascular disease. This compound has been identified as a potent inhibitor of CETP, and its preclinical characteristics are detailed in this report.

In Vitro Potency

This compound demonstrates high potency in inhibiting CETP activity in various assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Assay Type | Species | IC50 Value | Citation |

| Scintillation Proximity Assay (SPA) | Enzyme-based | 4 nM | [1][2] |

| Human Whole Plasma Assay (hWPA) | Human | 0.22 µM | [1] |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in preclinical models, demonstrating its ability to inhibit CETP activity and consequently raise HDL-C levels.

| Species | Dosing (Oral) | Effect | Citation |

| Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice | 1-3 mg/kg | Inhibition of plasma CE transfer activity | [1] |

| Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice | 3-10 mg/kg (for 3 days) | Increased HDL-C content | [1] |

| Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice | 10 mg/kg | 45% increase in plasma HDL-C | [1] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species following both intravenous and oral administration.

Intravenous Administration

| Species | Dose (IV) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Elimination Half-life (h) | Citation |

| Mice | 5 mg/kg | 2.0 | 0.8 | 6 | [1] |

| Rats | 1 mg/kg | 0.9 | 0.4 | 7 | [1] |

| Monkeys | 4 mg/kg | 0.9 | 0.9 | >18 | [1] |

| Dogs | 1 mg/kg | 1.4 | 0.6 | 10 | [1] |

Oral Administration

| Species | Dose (Oral) | Cmax (ng/mL) | Oral Bioavailability (%) | Citation |

| Mice | 10 mg/kg | 5.3 | 37 | [1] |

| Rats | 10 mg/kg | 17 | 37 | [1] |

| Monkeys | 5 mg/kg | 1.7 | 20 | [1] |

| Dogs | 5 mg/kg | 0.43 | 5 | [1] |

Safety Pharmacology

In rat telemetry studies, this compound, administered intravenously at a dose of 8 mg/kg, showed no effect on mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity.[1] Furthermore, at a concentration of 10 µM in H295R cells, this compound did not increase the mRNA levels of aldosterone synthase (CYP11B2) after 24 hours of incubation.[1]

Experimental Protocols

In Vitro CETP Inhibition Assays

Scintillation Proximity Assay (SPA): This enzyme-based assay measures the transfer of radiolabeled cholesteryl ester from a donor particle to an acceptor particle. The assay components typically include recombinant human CETP, a donor particle containing a radiolabeled lipid (e.g., [3H]cholesteryl oleate), and an acceptor particle. In the presence of an inhibitor like this compound, the transfer of the radiolabeled lipid is blocked, resulting in a decrease in the scintillation signal. The IC50 value is determined by measuring the concentration of the compound required to inhibit CETP activity by 50%.

Human Whole Plasma Assay (hWPA): This assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix. Endogenous lipoproteins in human plasma are used as substrates. A radiolabeled lipid is introduced into the plasma, and the transfer of this lipid between lipoproteins is mediated by endogenous CETP. The inhibitory effect of this compound is quantified by measuring the reduction in the transfer of the radiolabel in its presence.

In Vivo Efficacy Studies in Transgenic Mice

Animal Model: Studies were conducted in human CETP (hCETP)/apoB-100 dual transgenic mice. These mice are genetically engineered to express human CETP and apolipoprotein B-100, making them a suitable model to study the effects of CETP inhibitors.

Dosing and Sample Collection: this compound was administered orally at specified doses. Blood samples were collected at various time points post-dosing to measure plasma CETP activity and HDL-C levels.

Analysis: Plasma CETP activity was measured using an ex vivo assay. Plasma HDL-C concentrations were determined using standard clinical chemistry methods.

Visualizations

Signaling Pathway

Caption: Mechanism of CETP inhibition by this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

References

An In-depth Technical Guide to BMS-795311 Target Engagement in Lipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-795311 is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. By blocking CETP, this compound effectively modulates lipoprotein profiles, most notably by increasing high-density lipoprotein cholesterol (HDL-C). This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for assessing its target engagement, and a summary of its effects on lipid metabolism. The included signaling pathway diagrams and experimental workflows, rendered in Graphviz DOT language, offer a clear visual representation of the complex biological processes involved.

Introduction to this compound and its Target: CETP

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1] This process is a central component of the reverse cholesterol transport (RCT) pathway, which is responsible for the removal of excess cholesterol from peripheral tissues and its transport to the liver for excretion.[2]

This compound is a small molecule inhibitor that specifically targets and inhibits the activity of CETP.[3] By blocking this transfer, this compound leads to an accumulation of cholesteryl esters in HDL particles, thereby increasing the levels of HDL-C in circulation.[3] This modulation of lipid profiles has been a key area of investigation for its potential therapeutic benefits in cardiovascular diseases.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of CETP. This intervention in the Reverse Cholesterol Transport (RCT) pathway has significant downstream effects on the composition and concentration of various lipoproteins.

Caption: Mechanism of Action of this compound in the Reverse Cholesterol Transport Pathway.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 | Reference |

| Scintillation Proximity Assay (SPA) | CETP | 4 nM | [3] |

| Human Whole Plasma Assay (hWPA) | CETP | 0.22 µM | [3] |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Dosage | Duration | Effect on HDL-C | Reference |

| Moderately fat-fed hamsters | 10 mg/kg (oral) | 3 days | 45% increase | [3] |

| Human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice | 3-10 mg/kg (oral) | 3 days | Significant increase | [3] |

Table 3: Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability | Terminal Half-life (t½) | Reference |

| Mice | 37% | 6 hours | [3] |

| Rats | 37% | 7 hours | [3] |

| Monkeys | 20% | >18 hours | [3] |

| Dogs | 5% | 10 hours | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate this compound.

CETP Activity Scintillation Proximity Assay (SPA)

This in vitro assay quantifies the inhibitory potency of compounds against CETP.

Caption: Experimental Workflow for CETP Scintillation Proximity Assay (SPA).

Protocol:

-

Reagents and Materials:

-

Recombinant human CETP

-

Biotinylated human HDL (donor particles)

-

[³H]-cholesteryl ester labeled human LDL (acceptor particles)

-

Streptavidin-coated SPA beads

-

This compound or other test compounds

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Microplate suitable for scintillation counting

-

-

Procedure:

-

To each well of the microplate, add the assay buffer.

-

Add the biotinylated HDL donor particles and the [³H]-cholesteryl ester labeled LDL acceptor particles.

-

Add the streptavidin-coated SPA beads. The biotinylated HDL will bind to the streptavidin on the beads.

-

Add a fixed concentration of recombinant human CETP to initiate the transfer of [³H]-cholesteryl esters from LDL to the HDL on the beads.

-

Add this compound or other test compounds at a range of concentrations. Include appropriate controls (no inhibitor and no CETP).

-

Incubate the plate at 37°C for a specified period (e.g., 2-4 hours).

-

Measure the scintillation counts in a microplate scintillation counter. As [³H]-cholesteryl esters are transferred to the HDL on the SPA beads, the proximity of the radioisotope to the scintillant in the beads results in light emission.

-

Data Analysis: Plot the scintillation counts against the concentration of the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CETP activity.

-

Human Whole Plasma CETP Activity Assay (hWPA)

This ex vivo assay measures CETP activity in a more physiologically relevant matrix.

Caption: Experimental Workflow for Human Whole Plasma CETP Activity Assay.

Protocol:

-

Reagents and Materials:

-

Fresh or frozen human plasma

-

Radiolabeled HDL ([³H]-cholesteryl ester-HDL)

-

This compound or other test compounds

-

Precipitating reagent (e.g., heparin and manganese chloride)

-

Scintillation cocktail and vials

-

-

Procedure:

-

Thaw human plasma if frozen.

-

In a microcentrifuge tube, add a specific volume of plasma.

-

Add the radiolabeled HDL to the plasma.

-

Add this compound or the test compound at various concentrations. Include a vehicle control.

-

Incubate the mixture at 37°C for a defined period (e.g., 4 hours) to allow for CETP-mediated transfer of the radiolabel from HDL to endogenous VLDL and LDL.

-

After incubation, add the precipitating reagent to selectively precipitate the apoB-containing lipoproteins (VLDL and LDL).

-

Incubate on ice to allow for complete precipitation.

-

Centrifuge the tubes to pellet the precipitated lipoproteins.

-

Carefully collect the supernatant, which contains the HDL fraction.

-

Add the supernatant to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity in a scintillation counter. The amount of radioactivity remaining in the supernatant is inversely proportional to the CETP activity.

-

Data Analysis: Calculate the percentage of inhibition of CETP activity for each concentration of the test compound compared to the vehicle control.

-

In Vivo Efficacy Study in Hamsters

This protocol describes a typical in vivo study to assess the effect of this compound on plasma lipid profiles in a relevant animal model.

Protocol:

-

Animal Model: Male Golden Syrian hamsters, known to have active plasma CETP.

-

Acclimatization and Diet:

-

Acclimatize the animals for at least one week before the study.

-

Feed the hamsters a moderately high-fat diet to induce a relevant lipid profile.

-

-

Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose)

-

Group 2: this compound (e.g., 3 mg/kg, oral gavage)

-

Group 3: this compound (e.g., 10 mg/kg, oral gavage)

-

-

Dosing:

-

Administer the vehicle or this compound orally once daily for a specified period (e.g., 3 to 7 days).

-

-

Blood Collection:

-

At the end of the treatment period, collect blood samples from the animals (e.g., via retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

-

Ensure the animals are fasted overnight before blood collection.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Lipid Analysis:

-

Analyze the plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits.

-

CETP activity in the plasma can also be measured using the hWPA protocol described above.

-

-

Data Analysis:

-

Compare the lipid parameters and CETP activity between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Conclusion

This compound demonstrates potent and specific engagement of its target, CETP, leading to significant modulation of lipid metabolism, particularly an increase in HDL-C. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pharmacological effects of this compound and other CETP inhibitors. The provided diagrams and data tables serve as a valuable resource for understanding the intricate mechanisms and quantifiable effects of this class of compounds. Further research into the long-term consequences of CETP inhibition on cardiovascular health is warranted.

References

The Role of BMS-795311 in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-795311 is a potent inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in the complex process of reverse cholesterol transport (RCT). By blocking CETP, this compound aims to remodel lipoprotein profiles, specifically to increase high-density lipoprotein cholesterol (HDL-C), which is often referred to as "good cholesterol". This technical guide provides a comprehensive overview of the established role of this compound as a CETP inhibitor and its implications for RCT. Due to the limited availability of public domain data on the direct effects of this compound on cellular cholesterol efflux pathways, this guide will also discuss the well-documented effects of other CETP inhibitors as a proxy to understand the potential downstream consequences of this compound's mechanism of action. This document includes a summary of quantitative data, detailed experimental protocols relevant to the study of CETP inhibitors, and visualizations of the associated biological pathways and experimental workflows.

Introduction to Reverse Cholesterol Transport (RCT)

Reverse cholesterol transport is a critical physiological process that removes excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and transports it back to the liver for excretion. This pathway is considered a primary defense mechanism against the development of atherosclerosis, the underlying cause of most cardiovascular diseases. The key steps in RCT involve:

-

Cholesterol Efflux: The initial and rate-limiting step where excess cholesterol is removed from peripheral cells. This process is primarily mediated by the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1. ABCA1 facilitates the transfer of cholesterol and phospholipids to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent HDL particles. ABCG1 mediates cholesterol efflux to more mature HDL particles.

-

HDL Maturation: Once in the HDL particle, free cholesterol is esterified into cholesteryl esters (CE) by the enzyme lecithin-cholesterol acyltransferase (LCAT). This traps the cholesterol within the core of the HDL particle, creating a concentration gradient that promotes further cholesterol efflux.

-

Cholesteryl Ester Transfer: Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.

-

Hepatic Uptake: HDL particles deliver cholesterol to the liver for excretion through two main pathways: directly via the scavenger receptor class B type I (SR-BI) and indirectly after transfer to LDL, which is then taken up by the LDL receptor.

This compound: A Potent CETP Inhibitor

This compound has been identified as a potent and orally bioavailable inhibitor of CETP.[1][2][3] Its primary mechanism of action is the direct inhibition of CETP, thereby blocking the transfer of cholesteryl esters from HDL to ApoB-containing lipoproteins.[1][4]

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay | Reference |

| IC50 (CETP) | 4 nM | Enzyme-based scintillation proximity assay | [1][2] |

| IC50 (CETP) | 3.8 nM | Not Specified | [3] |

| IC50 (Human Whole Plasma) | 0.22 µM | Human whole plasma assay (hWPA) | [1][3] |

| In Vivo Effect | Increased HDL-C content | Human CETP/apoB-100 dual transgenic mice | [1] |

The Role of CETP Inhibition in Reverse Cholesterol Transport

The inhibition of CETP by compounds like this compound is hypothesized to enhance RCT through several mechanisms, primarily by altering the composition and function of lipoproteins.

Signaling Pathway of CETP-Mediated Lipid Transfer

The following diagram illustrates the central role of CETP in the exchange of lipids between HDL and ApoB-containing lipoproteins.

Expected Downstream Effects of CETP Inhibition on RCT

While specific data for this compound's direct impact on macrophage cholesterol efflux and ABCA1/ABCG1 expression are not publicly available, studies on other CETP inhibitors provide insights into the expected downstream effects. Inhibition of CETP leads to the formation of larger, cholesteryl ester-enriched HDL particles.[4] The impact of these modified HDL particles on the initial step of RCT, cholesterol efflux from macrophages, is a subject of ongoing research. Some studies with other CETP inhibitors have shown a modest increase in the capacity of HDL to promote cholesterol efflux, particularly through the ABCG1 pathway.[5][6]

The following diagram illustrates the logical relationship of how CETP inhibition is expected to influence the reverse cholesterol transport pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of CETP inhibitors like this compound.

In Vitro CETP Activity Assay

Objective: To determine the inhibitory potency (IC50) of a compound against CETP.

Principle: This assay measures the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, catalyzed by CETP. Inhibition of CETP results in a decreased fluorescence signal.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4).

-

Reconstitute recombinant human CETP in the reaction buffer.

-

Prepare donor particles (e.g., vesicles containing a self-quenched fluorescent neutral lipid) and acceptor particles (e.g., artificial lipoproteins).

-

Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer, acceptor particles, and the test compound at various concentrations.

-

Add recombinant CETP to each well (except for the negative control).

-

Initiate the reaction by adding the donor particles.

-

Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 465/535 nm).

-

Calculate the percentage of CETP inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram outlines the workflow for an in vitro CETP activity assay.

Macrophage Cholesterol Efflux Assay

Objective: To measure the capacity of HDL (modified by a CETP inhibitor) to accept cholesterol from macrophages.

Principle: Macrophages are loaded with radiolabeled or fluorescently labeled cholesterol. The amount of labeled cholesterol transferred from the cells to the extracellular medium containing HDL as an acceptor is quantified.

Methodology:

-

Cell Culture and Cholesterol Loading:

-

Culture macrophages (e.g., J774 or THP-1 derived macrophages) in appropriate medium.

-

Load the cells with labeled cholesterol (e.g., [3H]-cholesterol or a fluorescent cholesterol analog like BODIPY-cholesterol) for 24-48 hours.

-

Equilibrate the cells in serum-free medium to allow the label to distribute throughout the cellular cholesterol pools.

-

-

Cholesterol Efflux:

-

Prepare HDL from plasma of subjects treated with the CETP inhibitor or a placebo.

-

Incubate the cholesterol-loaded macrophages with the prepared HDL for a defined period (e.g., 4-24 hours).

-

-

Quantification:

-

Collect the medium and lyse the cells.

-

Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or a fluorescence plate reader.

-

Calculate the percentage of cholesterol efflux as: (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) * 100.

-

The following diagram illustrates the workflow for a macrophage cholesterol efflux assay.

In Vivo Reverse Cholesterol Transport Assay in Mice

Objective: To measure the movement of cholesterol from macrophages to plasma, liver, and ultimately feces in a living organism.

Principle: Macrophages are loaded with [3H]-cholesterol ex vivo and then injected into mice. The appearance of the radiolabel in the plasma, its accumulation in the liver, and its excretion in the feces are monitored over time.

Methodology:

-

Macrophage Preparation:

-

Culture and load macrophages with [3H]-cholesterol as described in the cholesterol efflux assay.

-

-

Animal Experiment:

-

Inject the [3H]-cholesterol-labeled macrophages intraperitoneally into mice.

-

House the mice in metabolic cages to allow for the collection of feces.

-

Collect blood samples at various time points.

-

At the end of the experiment (e.g., 48 hours), euthanize the mice and collect the liver.

-

-

Sample Analysis:

-

Measure the [3H]-cholesterol content in plasma, liver homogenates, and collected feces using scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of the injected radiolabel that appears in each compartment over time.

-

Conclusion

This compound is a potent CETP inhibitor that holds the potential to modulate the reverse cholesterol transport pathway by increasing HDL-C levels. While direct evidence of its effects on macrophage cholesterol efflux and the expression of key transporters like ABCA1 and ABCG1 is limited in the public domain, the well-established mechanism of CETP inhibition suggests a potential for favorable alterations in lipoprotein metabolism. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other CETP inhibitors in preclinical and clinical research. Further studies are warranted to fully elucidate the complete impact of this compound on the intricate network of reverse cholesterol transport and its ultimate potential in the management of cardiovascular disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience [tocris.com]

- 3. This compound |CAS:939390-99-5 Probechem Biochemicals [probechem.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Inhibition of cholesteryl ester transfer protein by torcetrapib modestly increases macrophage cholesterol efflux to HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: BMS-795311 Scintillation Proximity Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a Scintillation Proximity Assay (SPA) designed to screen for and characterize inhibitors of Cholesteryl Ester Transfer Protein (CETP), such as BMS-795311. The protocol is based on an immunospecific assay format that measures the transfer of radiolabeled cholesteryl esters from a donor High-Density Lipoprotein (HDL) to an acceptor apolipoprotein B (apoB)-containing lipoprotein. This homogeneous assay format is highly amenable to high-throughput screening (HTS) and provides a robust platform for the identification and evaluation of novel CETP inhibitors.

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from anti-atherogenic High-Density Lipoprotein (HDL) to pro-atherogenic Low-Density Lipoprotein (LDL) and Very Low-Density Lipoprotein (VLDL).[1] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular disease. This compound is a potent inhibitor of CETP, and its activity can be quantified using a Scintillation Proximity Assay (SPA).

The SPA technology allows for the direct measurement of a radiolabeled molecule's proximity to a scintillant-impregnated bead.[2] In the context of a CETP assay, this technology is adapted to measure the enzymatic transfer of a radiolabeled lipid. When the radiolabeled cholesteryl ester is transferred from the donor HDL to the acceptor LDL/VLDL, the acceptor lipoprotein is captured on an SPA bead, bringing the radiolabel into close proximity with the scintillant and generating a light signal.[3] Inhibitors of CETP will prevent this transfer, resulting in a decrease in the measured signal.

Quantitative Data

This compound has been shown to be a potent inhibitor of CETP in an enzyme-based scintillation proximity assay. The following table summarizes the reported inhibitory activity.

| Compound | Assay Type | Target | IC50 |

| This compound | Scintillation Proximity Assay (SPA) | CETP | 4 nM |

Signaling Pathway

CETP facilitates the transfer of neutral lipids, primarily cholesteryl esters and triglycerides, between lipoproteins. The generally accepted mechanism involves CETP acting as a shuttle or forming a ternary complex with donor and acceptor lipoproteins to create a tunnel for lipid exchange.[4][5][6] Inhibition of this process by compounds like this compound leads to an increase in HDL cholesterol and a decrease in LDL cholesterol.

Caption: CETP-mediated transfer of cholesteryl esters from HDL to LDL/VLDL and its inhibition by this compound.

Experimental Workflow

The experimental workflow for the CETP Scintillation Proximity Assay involves the preparation of reagents, the enzymatic reaction, capture of the product, and signal detection.

Caption: Step-by-step workflow for the CETP Scintillation Proximity Assay.

Experimental Protocol

This protocol is a representative method for an immunospecific CETP SPA suitable for inhibitor screening. Optimization of component concentrations and incubation times is recommended for specific experimental setups.

Materials and Reagents:

-

CETP Enzyme: Purified recombinant human CETP.

-

Donor Lipoprotein: Human HDL labeled with [³H]-cholesteryl ester.

-

Acceptor Lipoprotein: Human LDL or VLDL.

-

Test Compound: this compound or other potential CETP inhibitors dissolved in DMSO.

-

Primary Antibody: Sheep anti-human apolipoprotein B (anti-apoB) antibody.

-

SPA Beads: Protein A-coated polyvinyltoluene (PVT) SPA beads.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4.

-

96-well Microplates: White, clear-bottom plates suitable for scintillation counting.

-

Scintillation Counter: A microplate-compatible scintillation counter.

Procedure:

-

Reagent Preparation:

-

Reconstitute SPA beads in assay buffer to the desired concentration (e.g., 10 mg/mL).

-

Prepare serial dilutions of this compound or test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Dilute CETP enzyme, donor HDL, acceptor LDL/VLDL, and anti-apoB antibody to their optimal working concentrations in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 25 µL of assay buffer to all wells.

-

Add 5 µL of diluted this compound, test compound, or DMSO (for control wells) to the appropriate wells.

-

Add 10 µL of diluted CETP enzyme to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate for 15 minutes at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a 50 µL mixture of [³H]-CE labeled HDL (donor) and LDL/VLDL (acceptor) to all wells.

-

Seal the plate and incubate for 1-2 hours at 37°C with gentle agitation.

-

-

Capture of Product:

-

Stop the reaction and initiate capture by adding 50 µL of a pre-mixed solution of anti-apoB antibody and Protein A-coated SPA beads to all wells.

-

Seal the plate and incubate for at least 2 hours at room temperature with gentle agitation to allow for the formation of the immunocomplex and its capture by the SPA beads. A longer overnight incubation may improve the signal.

-

-

Signal Detection:

-

Allow the beads to settle for at least 30 minutes before reading.

-

Measure the scintillation signal (counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the average CPM from the "no enzyme" control wells from all other wells.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - [(Sample CPM - Min CPM) / (Max CPM - Min CPM)])

-

Sample CPM: CPM in the presence of the test compound.

-

Min CPM: CPM of the fully inhibited control (or no enzyme control).

-

Max CPM: CPM of the uninhibited control (DMSO only).

-

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. An alternative procedure for incorporating radiolabelled cholesteryl ester into human plasma lipoproteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunospecific scintillation proximity assay of cholesteryl ester transfer protein activity [pubmed.ncbi.nlm.nih.gov]

- 4. rengroup.lbl.gov [rengroup.lbl.gov]

- 5. New molecular insights into CETP structure and function: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesteryl ester transfer protein and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Human Whole Plasma Assay for BMS-795311 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-795311 is a potent and orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound effectively raises HDL cholesterol (HDL-C) levels and reduces LDL cholesterol (LDL-C) levels, making it a significant area of research for the prevention of cardiovascular diseases.[1]

This document provides detailed application notes and protocols for a human whole plasma assay to determine the activity of this compound. The described fluorometric assay allows for the quantitative measurement of CETP inhibition by this compound directly in a physiological matrix, providing valuable data for drug development and mechanistic studies.

Mechanism of Action of this compound

This compound inhibits the transfer of neutral lipids mediated by CETP.[2] The primary function of CETP is to shuttle cholesteryl esters from HDL to VLDL and LDL. This action is a key component of the reverse cholesterol transport pathway. Inhibition of CETP by compounds like this compound leads to an accumulation of cholesteryl esters in HDL particles, thereby increasing circulating HDL-C levels, and a decrease in the cholesterol content of LDL particles.

Signaling Pathway

The following diagram illustrates the role of CETP in lipid metabolism and the point of intervention for this compound.

Caption: CETP-mediated lipid exchange and inhibition by this compound.

Data Presentation

The inhibitory activity of this compound on CETP in human whole plasma can be quantified by determining its IC50 value. The following tables present representative data from a fluorometric CETP activity assay.

Table 1: Dose-Dependent Inhibition of CETP Activity by this compound in Human Whole Plasma

| This compound Concentration (µM) | CETP Activity (Relative Fluorescence Units/hour) | % Inhibition |

| 0 (Vehicle Control) | 5000 | 0 |

| 0.01 | 4500 | 10 |

| 0.05 | 3750 | 25 |

| 0.1 | 3000 | 40 |

| 0.22 | 2500 | 50 |

| 0.5 | 1500 | 70 |

| 1.0 | 750 | 85 |

| 5.0 | 250 | 95 |

Note: The IC50 for this compound in a human whole plasma assay is reported to be 0.22 µM.[2] The data in this table is representative and illustrates a typical dose-response relationship.

Table 2: Comparative IC50 Values of CETP Inhibitors

| Compound | Assay Type | IC50 (nM) |

| This compound | Enzyme-based (SPA) | 4 |

| This compound | Human Whole Plasma Assay (hWPA) | 220 |

| Anacetrapib | Recombinant hCETP | 7.9 |

| Torcetrapib | Recombinant hCETP | 80 |

Note: SPA refers to Scintillation Proximity Assay. hWPA refers to human Whole Plasma Assay. Data for anacetrapib and torcetrapib are included for comparative purposes.[1][2][3]

Experimental Protocols

The following is a detailed protocol for determining the inhibitory activity of this compound on CETP in human whole plasma using a fluorometric assay. This protocol is based on the principles of commercially available CETP activity assay kits.[3][4][5]

Materials and Reagents

-

Human whole plasma (collected in EDTA or citrate)

-

This compound

-

CETP inhibitor (e.g., Torcetrapib, for use as a positive control)[3]

-

DMSO (for dissolving compounds)

-

CETP Activity Assay Kit (containing Donor and Acceptor particles, and Assay Buffer)

-

96-well black, flat-bottom microplate

-

Microplate reader with fluorescence detection capabilities (Excitation: ~465 nm, Emission: ~535 nm)

-

Incubator set to 37°C

-

Multichannel pipette

Experimental Workflow Diagram

Caption: Experimental workflow for the whole plasma CETP activity assay.

Assay Protocol

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

-

Prepare a vehicle control (DMSO only) and a positive control inhibitor (e.g., Torcetrapib).

-

-

Assay Plate Preparation:

-

Add 1-2 µL of each this compound dilution, vehicle control, and positive control to the appropriate wells of a 96-well black microplate.

-

-

Plasma Addition:

-

Thaw frozen human whole plasma on ice.

-

Add 50-100 µL of human whole plasma to each well containing the test compounds. The exact volume may need to be optimized, but using undiluted or minimally diluted plasma is key for a whole plasma assay.[3]

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with CETP in the plasma.

-

-

Reaction Initiation:

-

Prepare a master mix of the Donor and Acceptor particles in the Assay Buffer according to the manufacturer's instructions. A typical ratio is 4 µL of Donor and 4 µL of Acceptor particle solution per 192 µL of Assay Buffer for a 200 µL final reaction volume.[4]

-

Add the master mix to each well to initiate the CETP-mediated transfer reaction.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 1 to 3 hours. The incubation time should be optimized to ensure the reaction is within the linear range.[2]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with excitation at approximately 465 nm and emission at approximately 535 nm.

-

Data Analysis

-

Background Subtraction:

-

Subtract the fluorescence reading of a blank well (containing plasma and reagents but no inhibitor) from all other readings.

-

-

Calculation of Percent Inhibition:

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This document provides a comprehensive guide for assessing the activity of the CETP inhibitor this compound in a human whole plasma assay. The detailed protocols and representative data are intended to assist researchers in the fields of pharmacology and drug development in establishing a robust and reliable method for evaluating the potency of CETP inhibitors in a physiologically relevant matrix. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental procedure.

References

Application Notes and Protocols for BMS-795311 in Cell-Based CETP Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl ester transfer protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[1][2] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular diseases.[2] BMS-795311 is a potent inhibitor of CETP.[3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its inhibitory effect on CETP activity.

Quantitative Data Summary

The inhibitory potency of this compound on CETP has been determined in various assay formats. The following table summarizes the available quantitative data for easy comparison.

| Assay Type | Parameter | Value | Reference |

| Enzyme-based Scintillation Proximity Assay (SPA) | IC50 | 4 nM | [3] |

| Human Whole Plasma Assay (hWPA) | IC50 | 0.22 µM | [3] |

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.[4][5]

Experimental Protocols

Protocol 1: Cell-Based CETP Inhibition Assay Using a Fluorescent Substrate

This protocol describes a method to measure the inhibitory effect of this compound on CETP activity in a cell-based format using a fluorescent substrate. The human hepatoma cell line HepG2, which endogenously expresses and secretes CETP, is a suitable model for this assay.[6][7]

Materials:

-

HepG2 cells (ATCC HB-8065 or equivalent)[7]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

CETP Activity Assay Kit (Fluorometric), such as those from Abcam (ab196995) or Sigma-Aldrich (MAK106)[8]

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader with excitation/emission wavelengths of ~465/535 nm or ~480/511 nm (depending on the kit)[8]

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

-

Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[9]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid cytotoxicity.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the cells with the compound for 24-48 hours.

-

-

CETP Activity Measurement:

-

After the incubation period, collect the cell culture supernatant, which contains the secreted CETP.

-

Perform the CETP activity assay on the supernatant according to the manufacturer's instructions for the chosen fluorescent CETP activity assay kit.[8]

-

Briefly, this typically involves adding a donor molecule (containing a self-quenched fluorescent lipid) and an acceptor molecule to the supernatant.

-

Incubate the reaction mixture at 37°C for 1-3 hours, protected from light.

-

Measure the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the CETP activity.

-

-

Data Analysis:

-

Calculate the percentage of CETP inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

-

Protocol 2: Cholesterol Efflux Assay in Macrophages

This protocol assesses the indirect effect of CETP inhibition by this compound on macrophage cholesterol efflux, a key step in reverse cholesterol transport. While not a direct measure of CETP activity, it provides insight into the downstream functional consequences of CETP inhibition.

Materials:

-

Macrophage cell line (e.g., J774 or THP-1)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

[3H]-cholesterol

-

This compound

-

Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Labeling:

-

Culture macrophage cells in RPMI-1640 medium with 10% FBS. For THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Label the cells with [3H]-cholesterol (e.g., 1 µCi/mL) in serum-containing medium for 24 hours.

-

Wash the cells and equilibrate them in serum-free medium for 18-24 hours.

-

-

Compound Treatment and Efflux:

-

Treat the labeled cells with various concentrations of this compound in serum-free medium for 24 hours.

-

After the treatment, wash the cells and initiate the cholesterol efflux by adding serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

-

Incubate for 4-6 hours to allow for cholesterol efflux.

-

-

Measurement of Cholesterol Efflux:

-

Collect the medium (containing the effuxed [3H]-cholesterol) and the cell monolayer (containing the remaining cellular [3H]-cholesterol).

-

Quantify the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cells)) x 100.

-

Compare the cholesterol efflux in this compound-treated cells to the vehicle-treated control to determine the effect of CETP inhibition on this process.

-

Visualizations

Signaling Pathway

References

- 1. Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profound induction of hepatic cholesteryl ester transfer protein transgene expression in apolipoprotein E and low density lipoprotein receptor gene knockout mice. A novel mechanism signals changes in plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doc.abcam.com [doc.abcam.com]

- 4. Cholesteryl ester transfer protein (CETP) expression enhances HDL cholesteryl ester liver delivery, which is independent of scavenger receptor BI, LDL receptor related protein and possibly LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CETP expression enhances liver HDL-cholesteryl ester uptake but does not alter VLDL and biliary lipid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Hepatic Cholesteryl Ester Transfer Protein Expression and Reverse Cholesterol Transport by Inhibition of DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cet.bio [cet.bio]

- 8. reframeDB [reframedb.org]

- 9. biorxiv.org [biorxiv.org]

Application Notes and Protocols: BMS-795311 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, in mouse models. The following sections detail its mechanism of action, summarize key quantitative data, and provide a detailed experimental protocol for its use in vivo.

Mechanism of Action: Inhibition of CETP

This compound is a small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (such as LDL and VLDL) in exchange for triglycerides. By inhibiting CETP, this compound effectively blocks this transfer, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels. This mechanism is a key area of investigation in the context of cardiovascular disease research. The targeted pathway is the reverse cholesterol transport pathway, a critical process for removing excess cholesterol from peripheral tissues.

Signaling Pathway

Caption: Mechanism of this compound action on the reverse cholesterol transport pathway.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound administration in mouse models.

| Parameter | Value | Mouse Model | Administration Route | Reference |

| Effective Dose | 1 mg/kg | Human CETP/apoB-100 dual transgenic mice | Oral | [1][2] |

| 3-10 mg/kg | Human CETP (hCETP)/apoB-100 dual transgenic mice | Oral (for 3 days) | ||

| Pharmacokinetics | ||||

| Oral Bioavailability | 37% | Mouse | Oral | |

| Cmax (at 10 mg/kg) | 5.3 µg/mL | Mouse | Oral | |

| Terminal Elimination Half-life (t½) | 6 hours | Mouse | Intravenous | |

| Plasma Clearance | 2.0 mL/min/kg | Mouse | Intravenous | |

| Volume of Distribution | 0.8 L/kg | Mouse | Intravenous | |

| In Vitro Potency | ||||

| IC50 (Enzyme Assay) | 4 nM | - | - | |

| IC50 (Human Whole Plasma) | 0.22 µM | - | - |

Experimental Protocol: Oral Administration in a Mouse Model of Dyslipidemia

This protocol describes a representative experiment to evaluate the efficacy of this compound in a relevant mouse model.

1. Objective: To assess the effect of oral administration of this compound on plasma HDL-C and LDL-C levels in human CETP/apoB-100 dual transgenic mice.

2. Materials:

-

This compound

-

Vehicle solution: 10% Cremophor EL, 10% Ethanol, 80% Water[3] (or other suitable vehicle)

-

Human CETP/apoB-100 dual transgenic mice (or other appropriate model)

-

Standard rodent chow

-

Oral gavage needles (20-22 gauge, curved)

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

-

Centrifuge

-

Lipid analysis assay kits (HDL-C and LDL-C)

3. Methods:

-

Animal Acclimatization:

-

House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.

-

Provide ad libitum access to food and water.

-

-

Drug Formulation:

-

Prepare a stock solution of this compound in the vehicle. For a 1 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the final concentration would be 0.1 mg/mL.

-

Vortex or sonicate the solution to ensure complete dissolution. Prepare fresh daily.

-

-

Dosing Procedure:

-

Randomly assign mice to treatment groups (e.g., vehicle control, 1 mg/kg this compound, 3 mg/kg this compound, 10 mg/kg this compound). A typical group size is 8-10 mice.

-

Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 3-7 days for acute studies, longer for chronic studies).

-

The volume of administration should be based on the most recent body weight measurement (e.g., 10 mL/kg).

-

-

Sample Collection:

-

Collect blood samples at baseline (before the first dose) and at specified time points post-treatment (e.g., 4, 8, and 24 hours after the final dose).

-

Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein into EDTA-coated tubes.

-

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Biochemical Analysis:

-

Thaw plasma samples on ice.

-

Measure HDL-C and LDL-C concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean and standard error of the mean (SEM) for each treatment group.

-

Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control. A p-value of <0.05 is typically considered statistically significant.

-

Experimental Workflow

Caption: Workflow for an in vivo efficacy study of this compound in mice.

References

Application Notes and Protocols for BMS-795311 in Transgenic Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental use of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, in a transgenic mouse model. The provided methodologies are based on preclinical findings and are intended to guide researchers in designing and executing similar in vivo studies.

Introduction

This compound is a powerful, orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP), with an IC50 of 4 nM in enzyme-based assays and 0.22 μM in human whole plasma assays.[1] It has been demonstrated to effectively inhibit plasma cholesteryl ester (CE) transfer activity and increase high-density lipoprotein-cholesterol (HDL-C) levels in vivo.[1][2] The following protocols are designed for studying the effects of this compound in human CETP (hCETP)/apoB-100 dual transgenic mice, a relevant model for investigating lipid metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound in various animal models, with a focus on mice.

Table 1: In Vivo Efficacy of this compound in hCETP/apoB-100 Dual Transgenic Mice [1]

| Parameter | Dosage (Oral) | Duration | Effect |

| CETP Activity Inhibition | 1 mg/kg | 8 hours | Inhibition of plasma CE transfer activity |

| HDL-C Increase | 3 - 10 mg/kg | 3 days | 45% increase at 10 mg/kg |

Table 2: Pharmacokinetic Profile of this compound in Mice [1]

| Parameter | Value | Dosing (Oral) | Dosing (Intravenous) |

| Bioavailability | 37% | 10 mg/kg | - |

| Cmax | 5.3 ng/mL | 10 mg/kg | - |

| Terminal Elimination Half-Life | 6 hours | - | 5 mg/kg |

| Plasma Clearance | 2.0 mL/min/kg | - | 5 mg/kg |

| Volume of Distribution | 0.8 L/kg | - | 5 mg/kg |

Signaling Pathway

This compound acts by directly inhibiting the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. By inhibiting this process, this compound leads to an increase in HDL-C levels.

References

Application Notes and Protocols for the In Vitro Use of BMS-795311

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, for in vitro experiments. Adherence to these guidelines will ensure accurate and reproducible results in downstream applications such as cell-based assays and enzyme activity studies.

Physicochemical Properties and Solubility

This compound is a solid compound with the following properties:

| Property | Value | Source |

| Molecular Weight | 671.52 g/mol | [1][2] |

| Molecular Formula | C₃₃H₂₃F₁₀NO₃ | [1] |

| Appearance | Solid | [3] |

| Solubility | 10 mM in DMSO | [3] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.67152 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 100 µL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.[4]

-

Storage: Store the 10 mM stock solution in tightly sealed aliquots at -20°C for up to 6 months or at -80°C for up to 6 months.[3][4] Avoid repeated freeze-thaw cycles.[4][5]

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for cell culture experiments. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.[6][7] The final DMSO concentration should generally be kept below 0.5%, and ideally at or below 0.1%, though the tolerance can be cell-line specific.[6][7]

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate sterile cell culture medium or assay buffer

-

Sterile tubes and pipette tips

Procedure:

-

Determine Final Concentration: Decide on the final desired concentration of this compound for your experiment.

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in cell culture medium or buffer.

-

Final Dilution: Directly add the required volume of the 10 mM stock solution (or intermediate dilution) to the final volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution (with a final DMSO concentration of 0.1%), add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting or inverting the tube.

-

Application: The freshly prepared working solution is now ready to be added to your in vitro assay.

Workflow and Signaling Pathway Diagrams

Caption: Workflow for preparing this compound stock and working solutions.

Caption: this compound inhibits CETP, increasing HDL-cholesterol.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience [tocris.com]

- 3. This compound |CAS:939390-99-5 Probechem Biochemicals [probechem.com]

- 4. glpbio.com [glpbio.com]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for BMS-795311 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of the Cholesteryl Ester Transfer Protein (CETP) inhibitor, BMS-795311, when dissolved in dimethyl sulfoxide (DMSO). The included protocols offer standardized methods for preparing and evaluating this compound solutions to ensure consistency and accuracy in research and development applications.

Introduction

This compound is a potent inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport. By inhibiting CETP, this compound modulates the levels of high-density lipoprotein (HDL) and low-density lipoprotein (LDL), making it a compound of interest in cardiovascular research. Accurate and reproducible experimental results rely on the proper handling and preparation of this compound, particularly concerning its solubility and stability in commonly used solvents like DMSO.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₂₃F₁₀NO₃ |

| Molecular Weight | 671.53 g/mol |

| Appearance | Solid |

Solubility of this compound in DMSO

Quantitative analysis indicates that the solubility of this compound in DMSO is 10 mM . It is crucial to note that solubility can be influenced by factors such as the purity of the DMSO, temperature, and the presence of water.

Table 1: Solubility of this compound in DMSO

| Solvent | Reported Solubility |

| DMSO | 10 mM |

Experimental Protocol: Determination of this compound Solubility in DMSO

This protocol outlines a method to determine the kinetic solubility of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Micropipettes

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in a known volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM).

-

Ensure complete dissolution by vortexing.

-

-

Serial Dilutions:

-

Prepare a series of dilutions of the this compound stock solution in DMSO to create a range of concentrations for analysis.

-

-

Solubility Assessment:

-

Add a small, precise volume of each this compound/DMSO solution to a known volume of PBS (pH 7.4) to achieve the desired final concentrations.

-

Mix thoroughly and incubate at a controlled room temperature for a set period (e.g., 2 hours) to allow for equilibration.

-

After incubation, centrifuge the samples to pellet any undissolved precipitate.

-

-

Quantification by HPLC:

-

Carefully collect the supernatant from each sample.

-

Analyze the concentration of dissolved this compound in the supernatant using a validated HPLC method.

-

The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

-

Stability of this compound in DMSO

Recommendations for Storage:

-

Short-term storage: Store this compound solutions in DMSO at 4°C.

-